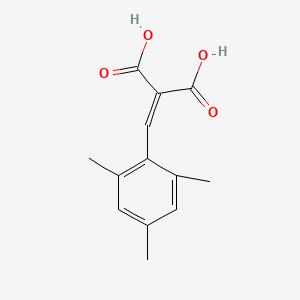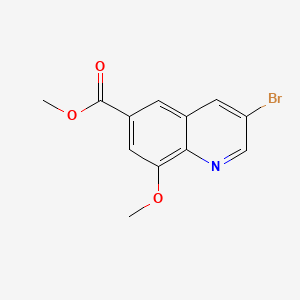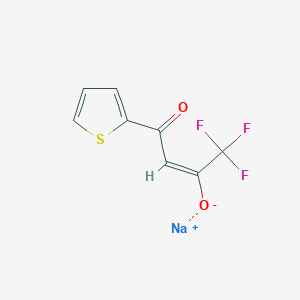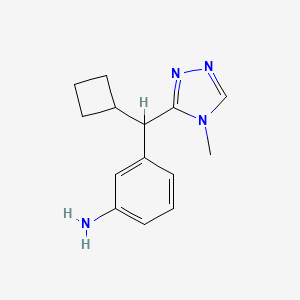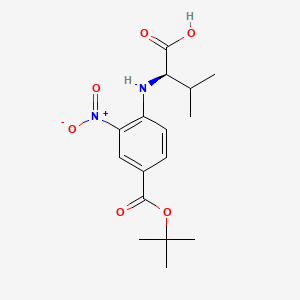
(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid is a synthetic organic compound that features a nitrophenyl group, a Boc-protected amine, and a chiral center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the nitrophenyl group: The nitrophenyl group is introduced through nitration reactions.
Coupling reactions: The protected amine and nitrophenyl groups are coupled with a chiral precursor to form the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the aromatic ring or the chiral center.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation products: Nitro group can be converted to nitroso or hydroxylamine derivatives.
Reduction products: Nitro group can be reduced to an amine.
Substitution products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Enzyme inhibitors: Potential use as enzyme inhibitors in biochemical studies.
Medicine
Drug development: Investigated for potential therapeutic applications.
Diagnostic agents: Used in the development of diagnostic agents for imaging or detection.
Industry
Material science: Utilized in the synthesis of novel materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid depends on its specific application:
Molecular targets: May interact with specific enzymes, receptors, or proteins.
Pathways involved: Can modulate biochemical pathways by inhibiting or activating specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid: The enantiomer of the compound with different chiral properties.
2-[(4-Boc-2-aminophenyl)amino]-3-methylbutanoic Acid: A similar compound with an amino group instead of a nitro group.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Functional groups: The presence of both Boc-protected amine and nitrophenyl groups provides unique reactivity and applications.
Propriétés
Formule moléculaire |
C16H22N2O6 |
|---|---|
Poids moléculaire |
338.36 g/mol |
Nom IUPAC |
(2R)-3-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-nitroanilino]butanoic acid |
InChI |
InChI=1S/C16H22N2O6/c1-9(2)13(14(19)20)17-11-7-6-10(8-12(11)18(22)23)15(21)24-16(3,4)5/h6-9,13,17H,1-5H3,(H,19,20)/t13-/m1/s1 |
Clé InChI |
TTYKUHDVOJMOBM-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)O)NC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
SMILES canonique |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)



![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)

